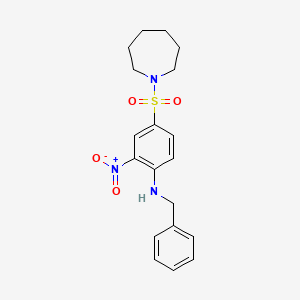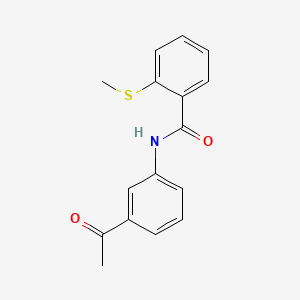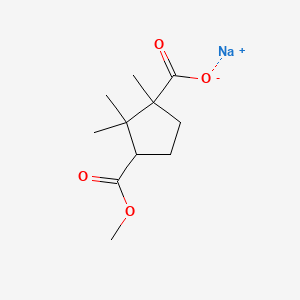
sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate, also known as MCTP-Na, is a chemical compound that has been widely studied for its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. It has been shown to react with various electrophiles, such as aldehydes and ketones, to form stable adducts. Additionally, sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate has been shown to interact with various enzymes and proteins, which may contribute to its biological activity.
Biochemical and Physiological Effects:
sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-tumor activity. It has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate has been shown to have antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and as a carrier for drug delivery. Additionally, it has been shown to have various biological activities, which makes it a promising candidate for drug development. However, one of the limitations of using sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate is its potential toxicity. Further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate. One potential direction is the development of new drugs based on sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate. It has been shown to have anti-inflammatory and anti-tumor activity, which makes it a promising candidate for drug development. Additionally, further studies are needed to determine its safety and efficacy in humans. Another potential direction is the use of sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate as a building block in the synthesis of new materials. It has been used as a surfactant in the synthesis of nanoparticles and other materials, which has potential applications in various fields, such as electronics and energy storage. Overall, the study of sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate has the potential to lead to new discoveries and applications in various scientific fields.
In conclusion, sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate is a versatile chemical compound that has been widely studied for its potential applications in various scientific fields. Its synthesis method has been optimized to produce high yields of pure sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate. It has been used as a building block in the synthesis of various organic compounds, as a carrier for drug delivery, and as a surfactant in the synthesis of nanoparticles and other materials. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-tumor activity. Further studies are needed to determine its safety and efficacy in humans, but the study of sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate has the potential to lead to new discoveries and applications in various scientific fields.
Méthodes De Synthèse
Sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate can be synthesized through a multistep process involving the reaction of 3-methyl-2-butanone with methanol and sodium methoxide. The resulting product is then treated with cyclopentanecarboxylic acid in the presence of sodium hydroxide to yield sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate. This synthesis method has been optimized to produce high yields of pure sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate.
Applications De Recherche Scientifique
Sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate has been extensively studied for its potential applications in various scientific fields, including organic synthesis, drug delivery, and materials science. It has been used as a building block in the synthesis of various organic compounds, such as chiral compounds and natural products. In drug delivery, sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate has been used as a carrier for the delivery of drugs to specific targets in the body. Additionally, sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate has been used as a surfactant in the synthesis of nanoparticles and other materials.
Propriétés
IUPAC Name |
sodium;3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4.Na/c1-10(2)7(8(12)15-4)5-6-11(10,3)9(13)14;/h7H,5-6H2,1-4H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEVLNTZYVSYOO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)[O-])C(=O)OC)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)
![1-(2-methylbenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956051.png)
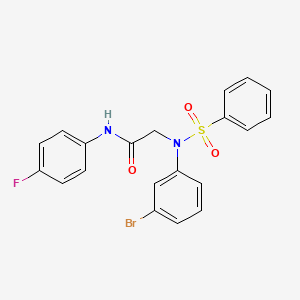
![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide](/img/structure/B4956082.png)

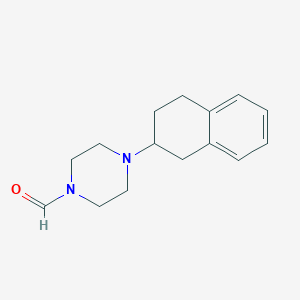

![4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4956106.png)
